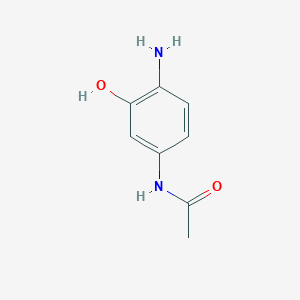![molecular formula C30H28BNO2 B14009257 9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B14009257.png)
9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic compound that has garnered significant interest in the fields of organic electronics and materials science. This compound is characterized by its unique structure, which includes a carbazole core, a biphenyl group, and a dioxaborolane moiety. These structural features contribute to its unique chemical and physical properties, making it a valuable compound for various scientific applications.
准备方法
The synthesis of 9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves multiple steps, including the formation of the carbazole core, the introduction of the biphenyl group, and the attachment of the dioxaborolane moiety. Common synthetic routes include:
Formation of Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions starting from aniline derivatives.
Introduction of Biphenyl Group: The biphenyl group is often introduced through Suzuki-Miyaura coupling reactions, which involve the reaction of a halogenated carbazole with a boronic acid derivative of biphenyl.
Attachment of Dioxaborolane Moiety: The dioxaborolane moiety is typically introduced through a reaction with a boronic ester.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
化学反应分析
9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has a wide range of scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Materials Science: It is utilized in the synthesis of advanced materials with unique optical and electronic properties.
Biological Research: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
作用机制
The mechanism of action of 9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.
相似化合物的比较
When compared to similar compounds, 9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole stands out due to its unique combination of structural features. Similar compounds include:
9-Phenylcarbazole: Lacks the dioxaborolane moiety, resulting in different chemical properties.
4-Biphenylboronic Acid: Lacks the carbazole core, affecting its electronic properties.
Carbazole-9-boronic Acid: Similar in structure but lacks the biphenyl group, leading to different reactivity.
属性
分子式 |
C30H28BNO2 |
|---|---|
分子量 |
445.4 g/mol |
IUPAC 名称 |
9-(4-phenylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
InChI |
InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)25-14-10-16-27-28(25)24-13-8-9-15-26(24)32(27)23-19-17-22(18-20-23)21-11-6-5-7-12-21/h5-20H,1-4H3 |
InChI 键 |
OVAUNPNVFAAFQT-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4N(C3=CC=C2)C5=CC=C(C=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


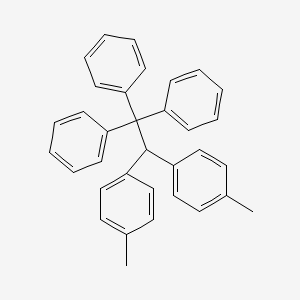

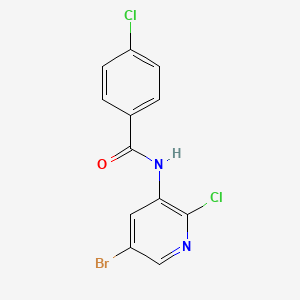
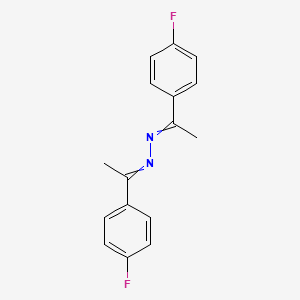
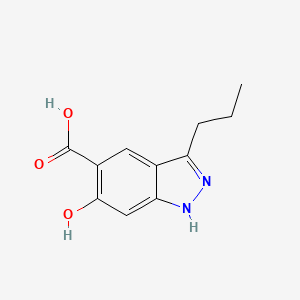
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
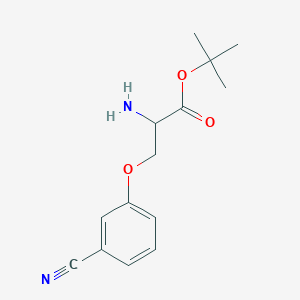
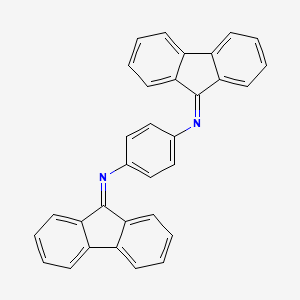
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
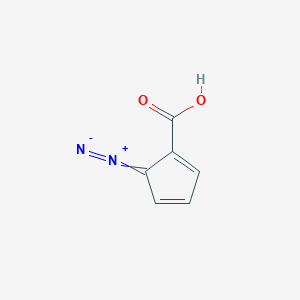

![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)
